4-[3-(4-tert-butylphenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
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Overview
Description
- The compound’s systematic name is “4-[3-(4-tert-butylphenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid.”
- It belongs to the class of organic compounds known as dibenzodiazepines.
- The structure consists of a dibenzodiazepine core fused with a butanoic acid moiety.
- The tert-butyl and methyl substituents contribute to its unique properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via cyclization of appropriate precursors.
Reaction Conditions: The cyclization reaction typically occurs under acidic or basic conditions.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited applications due to its complexity.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart from simpler compounds.
Similar Compounds: While no direct analogs exist, related dibenzodiazepines include diazepam and lorazepam.
Remember that this compound’s detailed investigation requires specialized research, and its applications continue to evolve.
Properties
Molecular Formula |
C34H36N2O4 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
4-[9-(4-tert-butylphenyl)-6-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H36N2O4/c1-21-9-11-23(12-10-21)33-32-27(19-24(20-29(32)37)22-13-15-25(16-14-22)34(2,3)4)35-26-7-5-6-8-28(26)36(33)30(38)17-18-31(39)40/h5-16,24,33,35H,17-20H2,1-4H3,(H,39,40) |
InChI Key |
WRENIOBPRRZLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C(C)(C)C)NC5=CC=CC=C5N2C(=O)CCC(=O)O |
Origin of Product |
United States |
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